N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H22N2O2 and its molecular weight is 370.452. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
The mode of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide is not well-documented. As a THIQ analog, it may interact with its targets in a similar manner to other THIQ compounds. These interactions could involve binding to the target proteins, leading to changes in their conformation or activity .
Biochemical Pathways
Given the broad range of biological activities associated with THIQ analogs, it is likely that this compound affects multiple pathways
Result of Action
As a THIQ analog, it may exert a range of biological activities, potentially including anti-infective or neuroprotective effects .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17(27)26-15-5-8-20-13-14-22(16-23(20)26)25-24(28)21-11-9-19(10-12-21)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTNRDUZYVIXTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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